

# Application Notes and Protocols: Preparation of Mubritinib Stock Solution

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## Compound of Interest

Compound Name: Mubritinib

Cat. No.: B1684479

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Mubritinib** (also known as TAK-165) is a potent and selective small molecule inhibitor of the HER2/ErbB2 receptor tyrosine kinase, with an IC<sub>50</sub> of 6 nM.[1][2][3] It also exhibits inhibitory effects on the mitochondrial electron transport chain (ETC) complex I.[4][5] Due to its poor solubility in aqueous solutions, proper preparation of a concentrated stock solution in an appropriate organic solvent is critical for its use in various in vitro laboratory applications, such as cell-based assays.[3][6] This document provides a detailed protocol for the preparation, storage, and handling of a **Mubritinib** stock solution.

## Physicochemical and Solubility Data

Quantitative data for **Mubritinib** is summarized below for easy reference.

Table 1: Physicochemical Properties of **Mubritinib**

| Property          | Value  | Reference |
|-------------------|--|-----------|
| Molecular Formula | C <sub>25</sub> H <sub>23</sub> F <sub>3</sub> N <sub>4</sub> O <sub>2</sub> | [1][6][7] |
| Molecular Weight  | 468.47 g/mol   | [6][8][9] |
| CAS Number        | 366017-09-6  | [1][6][8] |
| Appearance        | White to off-white/light yellow powder                                       | [1][8][9] |

Table 2: Solubility of **Mubritinib**

| Solvent | Solubility                   | Notes  | Reference |
|---------|------------------------------|--|-----------|
| DMSO    | ≥76.9 mg/mL (approx. 164 mM) | Gentle warming or sonication may be required to fully dissolve. Use fresh, anhydrous DMSO as moisture can reduce solubility. | [2][6][8] |
| Water   | Insoluble (<0.1 mg/mL)       | [3][6]   |           |
| Ethanol | Insoluble                    | [6]  |           |

## Experimental Protocol: Preparation of a 10 mM Mubritinib Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **Mubritinib** in Dimethyl Sulfoxide (DMSO).

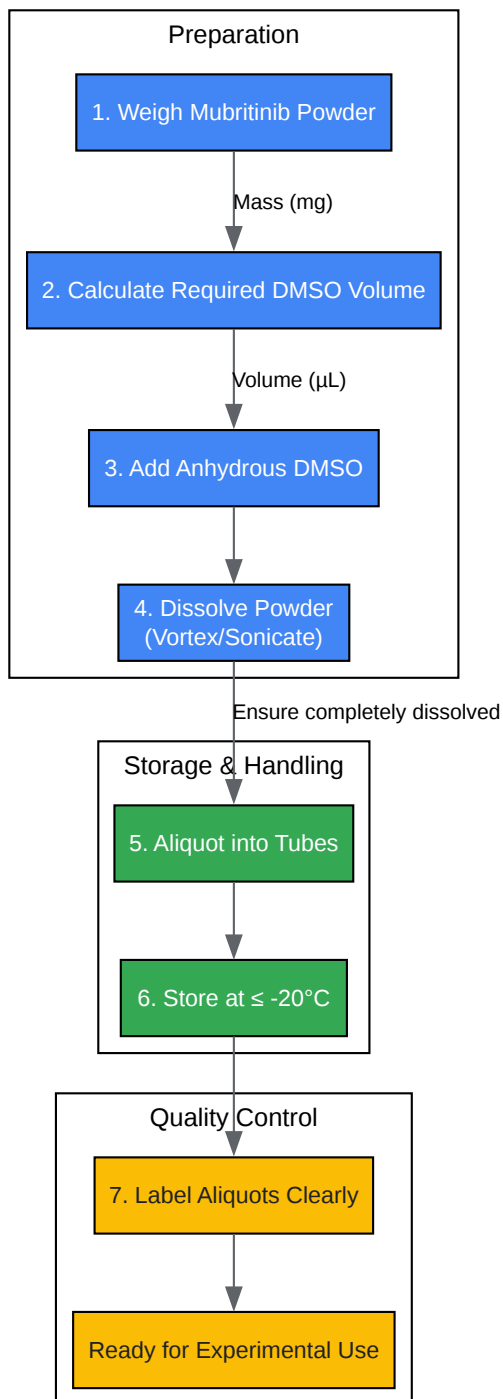
### 3.1. Materials and Equipment

- **Mubritinib** powder (purity ≥98%)[9]
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

- Calibrated analytical balance
- Sterile microcentrifuge tubes or cryovials
- Pipettes and sterile, filtered pipette tips
- Vortex mixer
- Sonicator (optional, for aiding dissolution)
- Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

### 3.2. Workflow Diagram

## Workflow for Mubritinib Stock Solution Preparation

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Caption: Step-by-step workflow for preparing and storing **Mubritinib** stock solution.

### 3.3. Step-by-Step Procedure

- Pre-calculation of Required DMSO Volume: Before weighing, calculate the volume of DMSO needed to achieve the desired 10 mM concentration. The formula is:

$$\text{Volume (L)} = \text{Mass (g)} / (\text{Molecular Weight (g/mol)} \times \text{Concentration (mol/L)})$$

For preparing a 10 mM stock solution from 1 mg of **Mubritinib**:

- Mass = 0.001 g
- Molecular Weight = 468.47 g/mol
- Concentration = 0.010 mol/L

$$\text{Volume (L)} = 0.001 / (468.47 \times 0.010) = 0.00021346 \text{ L} = 213.46 \text{ }\mu\text{L}$$

Therefore, you will need 213.46  $\mu\text{L}$  of DMSO for every 1 mg of **Mubritinib** to make a 10 mM stock solution.

- Weighing **Mubritinib**: In a sterile microcentrifuge tube, carefully weigh out the desired amount of **Mubritinib** powder using a calibrated analytical balance (e.g., 1 mg or 5 mg).
- Adding Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the **Mubritinib** powder. It is crucial to use fresh, high-quality DMSO, as moisture can negatively impact solubility.<sup>[6][8]</sup>
- Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If the compound does not dissolve easily, brief sonication or gentle warming may be applied.<sup>[2][8]</sup> Visually inspect the solution against a light source to ensure there are no visible particulates.
- Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile cryovials.<sup>[6][8]</sup> The volume of each aliquot should be appropriate for your typical experimental needs.

## Storage and Stability

Proper storage is essential to maintain the activity of the **Mubritinib** stock solution.

- Long-term Storage: Store aliquots at -80°C for up to 2 years.[8]
- Short-term Storage: For more frequent use, aliquots can be stored at -20°C for up to 1 year. [8]
- Powder Form: Unopened **Mubritinib** powder should be stored at -20°C, where it can be stable for at least 3 years.[6][8]

Handling Precautions:

- Avoid repeated freeze-thaw cycles of the stock solution.[2][6]
- When thawing an aliquot for use, bring it to room temperature slowly and centrifuge briefly to collect the contents at the bottom of the tube.
- **Mubritinib** is for research use only. Standard laboratory safety procedures should be followed, including the use of appropriate PPE.

## Quality Control

- Labeling: Clearly label all aliquots with the compound name (**Mubritinib**), concentration (10 mM), solvent (DMSO), and the date of preparation.
- Purity: Always use high-purity **Mubritinib** (≥98%) for preparing stock solutions.
- Solubility Check: After dissolution, ensure the solution is clear and free of any precipitation or particulate matter. If precipitation occurs upon dilution in aqueous media for an experiment, consider optimizing the final DMSO concentration in the working solution (typically kept below 0.5% to avoid solvent-induced cellular toxicity).

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